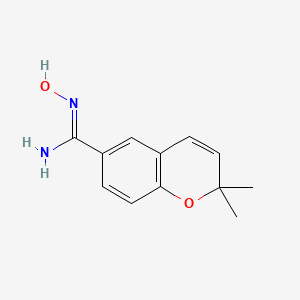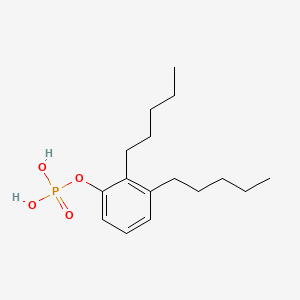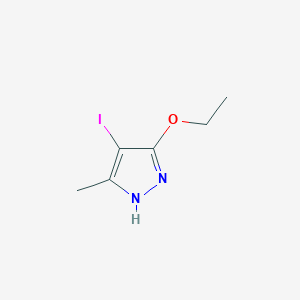
3-ethoxy-4-iodo-5-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H9IN2O and a molecular weight of 252.05 g/mol . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines in the presence of iodine . The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve multicomponent reactions and the use of transition-metal catalysts . These methods are designed to be efficient and scalable, allowing for the large-scale production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-4-iodo-5-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyrazolone derivatives or reduction to form pyrazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrazines, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazolines, and pyrazolones, which have various applications in medicinal chemistry and other fields .
Applications De Recherche Scientifique
3-Ethoxy-4-iodo-5-methyl-1H-pyrazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-ethoxy-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often studied using computational and experimental methods to understand the compound’s mode of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-ethoxy-4-iodo-5-methyl-1H-pyrazole include:
Uniqueness
This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H9IN2O |
|---|---|
Poids moléculaire |
252.05 g/mol |
Nom IUPAC |
3-ethoxy-4-iodo-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9) |
Clé InChI |
BPVOQZGUHQNIQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NNC(=C1I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



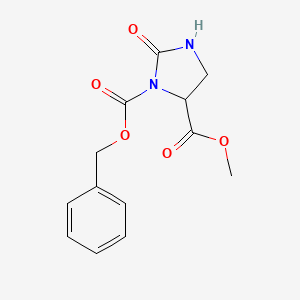
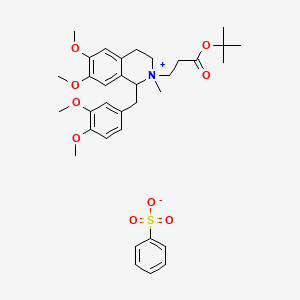

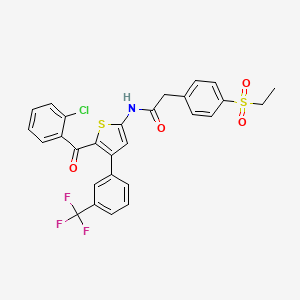
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B15094248.png)
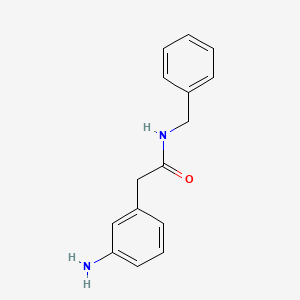

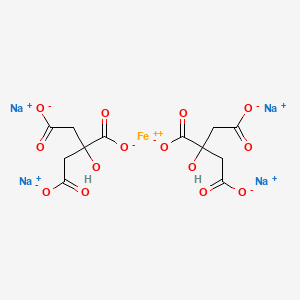

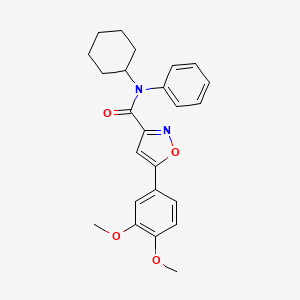
![Bis[methoxy(triethyleneoxy)propyl]tetramethyldisiloxane](/img/structure/B15094285.png)
